Cas no 1024372-12-0 (N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide)
![N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1024372-12-0x500.png)
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-INDOL-3-YLETHYL)-2-(4-NITROPHENYL)ETHANAMIDE
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-nitrophenyl)acetamide
- MLS004856473
- SMR003599738
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
-
- MDL: MFCD03839741
- インチ: 1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22)
- InChIKey: VDKDMYMKUAGGHP-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC(=CC=1)[N+](=O)[O-])NCCC1=CNC2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 443
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 90.7
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164224-5 g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide |
1024372-12-0 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB164224-5g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide; . |
1024372-12-0 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB164224-1 g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide |
1024372-12-0 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB164224-1g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide; . |
1024372-12-0 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB164224-10 g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide |
1024372-12-0 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB164224-10g |
N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide; . |
1024372-12-0 | 10g |
€482.50 | 2024-06-10 |
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamideに関する追加情報
Professional Introduction to N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide (CAS No. 1024372-12-0)
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide, a compound with the CAS number 1024372-12-0, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a 1H-indole moiety and a 4-nitrophenyl group in its molecular framework suggests potential interactions with various biological targets, making it a valuable candidate for further research and development.
The N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide structure combines elements that are well-documented for their pharmacological properties. The indole ring, known for its role in numerous bioactive molecules, contributes to the compound's potential as an inhibitor or modulator of enzymatic and receptor-mediated pathways. Specifically, the 3-position of the indole ring is often a site of functionalization, enhancing binding affinity and selectivity.
The nitrophenyl group, on the other hand, introduces a region of high electron density due to the presence of the nitro substituent. This feature can influence both the electronic properties and the solubility of the compound, making it amenable to various formulation strategies. The combination of these two distinct moieties in a single molecule creates a multifaceted pharmacophore that could interact with multiple targets simultaneously.
In recent years, there has been growing interest in developing small molecules that can modulate neural pathways associated with neurological disorders. The 1H-indole scaffold is particularly relevant in this context, as it is found in several neuroactive compounds. For instance, indole derivatives have been explored for their potential in treating conditions such as depression and neurodegenerative diseases. The addition of a polar amide group in N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide enhances its solubility and bioavailability, which are critical factors for therapeutic efficacy.
The 4-nitrophenyl moiety further extends the compound's potential therapeutic applications. Nitroaromatic compounds have been extensively studied for their anti-inflammatory, analgesic, and anticancer properties. The nitro group can undergo reduction to form an amine, which can alter the compound's pharmacokinetic profile and bioactivity. This redox chemistry makes N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide a versatile scaffold for designing molecules with tunable biological responses.
Recent studies have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. Computational modeling and high-throughput screening have been instrumental in identifying promising leads like N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide. These approaches allow researchers to predict binding affinities and metabolic stability, thereby accelerating the drug discovery process. The integration of machine learning algorithms has further enhanced our ability to design molecules with specific biological activities.
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the indole ethylene amide linkage and the introduction of the nitrophenyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These methods align with current trends in synthetic chemistry aimed at improving efficiency and sustainability.
Evaluation of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide has been conducted both in vitro and in vivo. In cell-based assays, the compound has demonstrated interactions with enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are implicated in pain perception and neurotransmitter metabolism. Preliminary animal studies suggest potential therapeutic effects in models of inflammation and neuropathic pain.
The pharmacokinetic profile of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide is another area of active investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) are critical determinants of drug efficacy and safety. Advances in metabolomics and proteomics have provided new insights into how these processes influence drug action. Understanding these mechanisms is essential for optimizing dosing regimens and minimizing side effects.
The future development of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide will likely involve interdisciplinary collaboration between chemists, biologists, and clinicians. Novel delivery systems such as nanoparticles and liposomes may enhance its bioavailability and targeted delivery to specific tissues or organs. Additionally, combination therapies involving this compound with other drugs could provide synergistic effects that improve therapeutic outcomes.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer potential applications across multiple therapeutic areas, particularly those involving neurological disorders and inflammation-related conditions. Ongoing research efforts will continue to refine its pharmacological profile and develop innovative formulations that maximize its clinical utility.
1024372-12-0 (N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide) 関連製品
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)
- 66351-92-6(Benzenamine, 4-chloro-3-(difluoromethyl)-)
- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)
- 848470-14-4(4-Amino-2,6-Dibromo-3-Nitropyridine)
- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)
- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)
- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)
- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)
